molecular formula C8H15N3 B12859918 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12859918
M. Wt: 153.22 g/mol
InChI Key: KYZWYUQUBBZLPO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine (CAS 591233-81-7) is a high-value pyrazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a protected 5-amino pyrazole core, a privileged scaffold in drug discovery due to its wide range of biological activities . It is primarily used as a key synthetic intermediate for the development of novel bioactive molecules. Recent research highlights its application in the synthesis of pyrazole-sulfonamide hybrids, which have shown promising anticancer activity against various human cancer cell lines . The tert-butyl group on the pyrazole ring can act as a protecting group, facilitating selective functionalization at other positions during multi-step synthetic sequences . As a 5-aminopyrazole, it is a valuable precursor in constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical development . The product is characterized by FT-IR, NMR (1H and 13C), and high-resolution mass spectrometry to ensure identity and purity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Safety Information: Signal Word: Warning

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)10-11(6)4/h5H,1-4H3,(H2,9,10)

InChI Key

KYZWYUQUBBZLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1C)N

Origin of Product

United States

Reactivity and Functionalization Strategies of 5 Tert Butyl 1 Methyl 1h Pyrazol 3 Amine

Chemical Transformations Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the carbon atoms. pharmaguideline.comnih.gov In 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, the N1-methyl group, C5-tert-butyl group, and C3-amino group collectively modulate the electronic properties of the ring, directing its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Reactions

Pyrazoles are classified as π-excessive aromatic heterocycles, making them susceptible to electrophilic aromatic substitution. nih.gov The combined electron-donating effect of the two ring nitrogen atoms increases the electron density at the C4 position, while decreasing it at C3 and C5. pharmaguideline.comquora.com Consequently, electrophilic attack occurs preferentially at the C4 position, which is the most nucleophilic site on the carbon skeleton. nih.govresearchgate.netencyclopedia.pub

The substituents on 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine further influence this reactivity. The N-methyl group and the strongly activating ortho-, para-directing amino group at C3 enhance the nucleophilicity of the C4 position. Conversely, the bulky tert-butyl group at C5 may exert some steric hindrance. While specific studies on the electrophilic substitution of this exact compound are not extensively detailed in the provided literature, the general principles of pyrazole chemistry dictate that reactions such as nitration, halogenation, and sulfonation would overwhelmingly yield the 4-substituted product. quora.comresearchgate.net For instance, the reaction with N-bromosuccinimide (NBS) is a common method for the C4-bromination of pyrazole rings. encyclopedia.pub The high electron density at the C4 carbon of the π-rich pyrazole ring has been confirmed by spectroscopic data in related structures. researchgate.netmdpi.com

Nucleophilic Reactions on the Pyrazole Ring

Due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution is generally disfavored compared to electrophilic substitution. encyclopedia.pub The C3 and C5 positions are the most electron-deficient carbons and are thus the most likely sites for nucleophilic attack, should the reaction conditions be harsh enough to facilitate it. nih.govnih.govresearchgate.net The presence of a good leaving group at these positions would be necessary to enable such transformations. In the absence of a leaving group, very strong nucleophiles or bases might be required. For example, the use of a strong base can lead to deprotonation at C3, which in some cases can result in ring-opening. pharmaguideline.com However, for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, the primary reaction site for nucleophiles is overwhelmingly the exocyclic primary amine or its derivatives, rather than the pyrazole ring itself.

Reactions at the Primary Amine Moiety (–NH2)

The primary amine at the C3 position is a key handle for the functionalization of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, offering a gateway to a wide array of derivatives through reactions typical of primary amines.

Alkylation and Acylation Reactions

The nucleophilic primary amino group readily undergoes alkylation and acylation reactions. Selective mono-N-alkylation can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, potentially leading to di-alkylation products. organic-chemistry.orgmasterorganicchemistry.com However, controlled conditions or the use of specific reagents can achieve mono-alkylation. organic-chemistry.org

Acylation of the amino group is a more straightforward and common transformation. arkat-usa.org It can be achieved using various acylating agents such as acid chlorides or anhydrides. nih.govresearchgate.net For instance, studies on aminopyrazole acylation have optimized reaction conditions, examining the effects of solvents and the stoichiometry of the acylating agent to maximize yield. researchgate.net These reactions convert the primary amine into a more complex amide, which is a common motif in medicinally relevant compounds.

Table 1: Representative Acylation of Aminopyrazoles

Reactant Acylating Agent Solvent Conditions Product Type

This table is a generalized representation based on aminopyrazole reactivity. researchgate.net

Condensation Reactions for Imine Formation

The primary amine of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine can condense with aldehydes and ketones to form the corresponding N-pyrazolyl imines (or Schiff bases). This reaction is typically carried out by stirring the two components, often in a solvent like methanol (B129727) and sometimes with a drying agent such as magnesium sulfate (B86663) to remove the water formed and drive the equilibrium towards the product. semanticscholar.org These imines are valuable intermediates for further synthetic transformations. researchgate.netsemanticscholar.org

Detailed studies have reported the successful synthesis of imines from 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine and various aldehydes. mdpi.comsemanticscholar.org The formation of the imine is confirmed by the appearance of a characteristic azomethine (CH=N) signal in NMR spectra and the disappearance of the starting amine and aldehyde signals. semanticscholar.org

Table 2: Synthesis of N-Pyrazolyl Imines via Condensation

Amine Reactant Aldehyde Reactant Solvent Conditions Product Yield Reference
5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine 2-Pyridinecarboxaldehyde (B72084) Methanol MgSO₄, Ambient temp., 24h (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine 81% semanticscholar.org

Reductive Amination Sequences

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. masterorganicchemistry.comwikipedia.org The process involves two sequential steps in the same pot: the initial formation of an imine intermediate via condensation, followed by its immediate reduction to the corresponding amine. wikipedia.org This method avoids the isolation of the often-unstable imine intermediate and circumvents issues of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

An efficient one-pot, two-step synthesis of a secondary amine starting from 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine has been demonstrated. researchgate.netmdpi.com The reaction sequence involves a solvent-free condensation with an aldehyde to form the imine in situ, which is then reduced using a mild reducing agent like sodium borohydride (B1222165) in methanol. researchgate.netmdpi.com This approach is noted for its operational simplicity and short reaction times. mdpi.com

Table 3: One-Pot Reductive Amination of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine

Aldehyde Reducing Agent Solvent Key Steps Product Yield Reference

Sulfonamidation Reactions

The reaction of the exocyclic amino group of 5-(tert-butyl)-1-methyl-1H-pyrazol-3-amine with sulfonyl chlorides provides a direct route to pyrazole-sulfonamide structures. A notable example is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.comresearchgate.net This transformation is typically achieved under basic conditions, using a tertiary amine like triethylamine (B128534) to scavenge the hydrogen chloride byproduct. mdpi.com

The N-sulfonylation was conducted by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature. mdpi.comresearchgate.net The reaction, mediated by triethylamine, proceeded over 12 hours. mdpi.com Interestingly, the reaction with a 1:2 molar ratio of the aminopyrazole to the sulfonyl chloride resulted in the formation of a di-sulfonated product, affording the target N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in an 88% yield after purification. researchgate.net The structure of this novel pyrazole-based benzenesulfonamide (B165840) was confirmed through comprehensive spectroscopic analysis, including FT-IR, NMR, and high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.net

Table 1: Sulfonamidation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine mdpi.comresearchgate.net

Reactant 1Reactant 2BaseSolventTemperatureTimeProductYield
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrileRoom Temperature12 hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88%

Derivatization to Complex Pyrazole-Based Scaffolds

The inherent reactivity of 5-(tert-butyl)-1-methyl-1H-pyrazol-3-amine makes it a valuable building block for the construction of more elaborate molecular frameworks. Its primary amine and the adjacent endocyclic nitrogen atom are key functional groups that can participate in cyclization reactions to form fused heterocyclic systems. This capability allows for the synthesis of diverse scaffolds, including medicinally relevant pyrazolo[1,5-a]pyrimidines and novel hybrid molecules. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems, e.g., Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds synthesized from 5-aminopyrazole precursors. The general strategy involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, leading to a cyclocondensation reaction. The regioselectivity of this reaction is driven by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom. researchgate.net

Several synthetic methods have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core from 5-aminopyrazoles. researchgate.neteurekaselect.com These include:

Condensation with β-dicarbonyl compounds: Reaction with reagents like diethyl malonate in the presence of a base such as sodium ethoxide leads to the formation of the pyrimidine (B1678525) ring. nih.gov

Reaction with β-enaminones: The condensation of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones provides a straightforward route to substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Cyclization with ynones: The reaction of 5-aminopyrazoles with α-amino acid-derived ynones can be employed to synthesize 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Three-component reactions: One-pot, multi-component reactions offer an efficient pathway to synthesize highly functionalized pyrazolo[1,5-a]pyrimidines. eurekaselect.com

Table 2: Selected Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

Reagent ClassSpecific ExampleReference
β-Dicarbonyl CompoundDiethyl malonate nih.gov
β-Enaminone(E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one researchgate.net
YnoneN-Boc-α-amino acid-derived ynone researchgate.net
Allenic Ketone1,2-Allenic ketones eurekaselect.com

These strategies highlight the versatility of 5-aminopyrazoles, such as 5-(tert-butyl)-1-methyl-1H-pyrazol-3-amine, as precursors for complex heterocyclic frameworks.

Generation of Hybrid Molecules (e.g., Pyrazole-Sulfonamide Hybrids)

The combination of distinct pharmacophores into a single molecule is a widely used strategy in medicinal chemistry to develop new therapeutic agents. The synthesis of pyrazole-sulfonamide hybrids from 5-(tert-butyl)-1-methyl-1H-pyrazol-3-amine exemplifies this approach. mdpi.com

As detailed in section 3.2.4, the reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-methylbenzenesulfonyl chloride successfully yields a novel pyrazole-sulfonamide hybrid. mdpi.comresearchgate.net The synthesis, performed in acetonitrile with triethylamine as a base, demonstrates a practical method for linking a sulfonamide moiety to the pyrazole core via the amine functionality. mdpi.com The resulting compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, represents a new molecular entity not previously recorded in chemical databases, showcasing the utility of the starting aminopyrazole in generating novel chemical matter. researchgate.net This synthetic route provides a foundation for creating libraries of pyrazole-sulfonamide hybrids for further scientific investigation. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 5 Tert Butyl 1 Methyl 1h Pyrazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine derivatives in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. For derivatives of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, the tert-butyl group typically appears as a sharp singlet around δ 1.2-1.3 ppm due to the nine equivalent protons. mdpi.comsemanticscholar.orgmdpi.com The N-methyl group also presents as a singlet, generally found further downfield between δ 3.4-3.9 ppm. mdpi.comsemanticscholar.orgmdpi.com The lone proton on the pyrazole (B372694) ring (H-4) is highly characteristic, appearing as a singlet in the range of δ 5.4-6.2 ppm. mdpi.comsemanticscholar.org The chemical shift of the amine (-NH₂) protons can vary and may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon backbone. The tert-butyl group shows two signals: one for the three equivalent methyl carbons (around δ 30.4-30.6 ppm) and another for the quaternary carbon (around δ 32.3-32.4 ppm). mdpi.commdpi.com The N-methyl carbon signal is typically observed near δ 34-36 ppm. mdpi.commdpi.com A key feature is the signal for the C-4 carbon of the pyrazole ring, which appears at a relatively high field (δ 85-104 ppm), indicating its high electron density within the π-excessive pyrazole system. mdpi.comsemanticscholar.orgmdpi.com The C-3 and C-5 carbons attached to the tert-butyl group and the amino group, respectively, are found further downfield at approximately δ 160.9 ppm and δ 130.9 ppm. mdpi.com

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm assignments. HSQC correlates directly bonded proton and carbon atoms. semanticscholar.org HMBC experiments reveal long-range (2-3 bond) correlations, for instance, between the tert-butyl protons and the C-3 carbon, or between the N-methyl protons and the C-5 carbon, unequivocally confirming the connectivity and substitution pattern of the pyrazole ring. semanticscholar.orgresearchgate.net

Table 1: Representative NMR Data for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine Derivatives Data is compiled from derivatives and serves as a reference.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
tert-Butyl (CH₃)₃~1.3~30.5Protons to Quaternary C
tert-Butyl C (CH₃)₃-~32.3-
N-Methyl (N-CH₃)~3.6~34.5Protons to C-5
Pyrazole H-4~5.7~88.7Proton to C-3 and C-5
Pyrazole C-3-~160.9-
Pyrazole C-5-~148.1-

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of a 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine derivative displays characteristic absorption bands corresponding to specific vibrational modes.

The primary amine (-NH₂) group gives rise to N-H stretching vibrations, typically seen as a broad band around 3243 cm⁻¹. mdpi.com The C-H stretching vibrations from the tert-butyl and methyl groups are observed in the 2850-2960 cm⁻¹ region. mdpi.comsemanticscholar.orgmdpi.com Vibrations associated with the pyrazole ring, specifically the C=N and C=C stretching, appear in the 1550-1620 cm⁻¹ range and may overlap. mdpi.commdpi.com

Table 2: Key FT-IR Absorption Bands for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine Derivatives

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
N-H StretchPrimary Amine~3243 mdpi.com
C-H StretchAlkyl (tert-butyl, methyl)2862 - 2958 mdpi.commdpi.com
C=N / C=C StretchPyrazole Ring1558 - 1611 mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of a compound. For 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine (C₈H₁₅N₃), the calculated molecular weight is 153.22 g/mol . nih.gov

In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the compound is typically observed as a pseudo-molecular ion, [M+H]⁺, with an exact mass that can be used to confirm its elemental formula. mdpi.com For instance, a derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, was confirmed by HRMS, which detected its [M+H]⁺ ion and verified its elemental composition with high accuracy. mdpi.com Analysis of the fragmentation pattern in the mass spectrum can provide further structural information, often showing the loss of stable fragments like the tert-butyl group.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a crystalline compound, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is not detailed in the provided sources, data from closely related pyrazole derivatives demonstrate the utility of this method. For example, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined by X-ray diffraction. nih.gov The study established its monoclinic crystal system and provided exact atomic coordinates, confirming the connectivity and stereochemistry. nih.gov Such an analysis for a derivative of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine would definitively confirm the substitution pattern on the pyrazole ring and reveal its conformation and packing in the crystal lattice.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Pyrazole Derivative Data from tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. nih.gov

ParameterValue
Molecular FormulaC₁₄H₂₃N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.356
b (Å)11.735
c (Å)11.245
β (°)100.224
Volume (ų)1474.8

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to support the molecular formula. For 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine (C₈H₁₅N₃), the theoretical composition is approximately 62.70% C, 9.87% H, and 27.43% N. Experimental values that closely match these theoretical percentages, as has been done for its derivatives, provide strong evidence for the compound's identity. semanticscholar.org

The purity of the compound is routinely assessed using chromatographic techniques. Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and for preliminary purity checks. mdpi.com High-performance liquid chromatography (HPLC) is the standard for quantitative purity assessment, with purities often exceeding 99% for analytical standards of related compounds. chemimpex.com

Computational and Theoretical Investigations of 5 Tert Butyl 1 Methyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the ground-state molecular geometry of complex molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311+G(2d,p), have been successfully used to optimize molecular structures and analyze vibrational frequencies. strath.ac.ukresearchgate.nettandfonline.com

These theoretical calculations have confirmed that the pyrazole ring system in such compounds is largely planar. In derivatives of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, NMR studies have validated DFT predictions, noting the high electron density at the C-4 position of the π-excessive pyrazole ring. semanticscholar.orgmdpi.com This electronic characteristic is a key feature influencing the molecule's reactivity and interaction potential. The molecular geometry, including bond lengths and angles, calculated through DFT, generally shows good agreement with data obtained from single-crystal X-ray diffraction studies of analogous compounds. strath.ac.ukresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

In studies of related pyrazole-based Schiff bases, DFT calculations have been used to map the distribution of these orbitals. researchgate.net The analysis often reveals that the HOMO is concentrated on the electron-rich pyrazole ring and adjacent moieties, while the LUMO is distributed across other parts of the molecule, depending on the specific substituents. researchgate.net The energy gap helps in predicting the reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyrazole Derivative Data below is for a representative pyrazole compound to illustrate typical computational findings, as specific values for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine were not available in the provided search results.

ParameterValue (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-2.1Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.1Difference between LUMO and HOMO energies, indicating chemical reactivity

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will interact in a chemical environment.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates greater stability.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Nucleophilicity: The tendency of a molecule to donate electrons. While various scales exist, it is inversely related to electrophilicity and ionization potential.

These descriptors, derived from DFT calculations, are instrumental in rationalizing the reactivity patterns of pyrazole derivatives in various chemical reactions.

Molecular Dynamics and Docking Studies for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, might bind to a biological target, typically a protein or enzyme. nih.govnih.gov These studies are fundamental in drug discovery for identifying potential therapeutic agents.

The pyrazole scaffold is a key component of many biologically active compounds, including the selective COX-2 inhibitor Celecoxib. strath.ac.uk Docking studies on novel diaryl pyrazole derivatives containing an N1-tert-butyl moiety have been performed to investigate their potential as anti-inflammatory agents by targeting the COX-2 enzyme. strath.ac.uk These simulations help to visualize the binding pose of the ligand within the active site of the enzyme and to understand the key interactions that stabilize the ligand-protein complex. nih.govstrath.ac.uk

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score, which helps in ranking potential drug candidates. More negative scores typically indicate stronger predicted binding. Furthermore, these simulations reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the binding process. strath.ac.uk

For instance, in docking studies of pyrazole-based inhibitors with the COX-2 enzyme, the sulfonamide group on celecoxib-like molecules is known to form crucial hydrogen bonds with amino acid residues like Gln178, Ser339, and Arg499. strath.ac.uk While 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine lacks a sulfonamide group, its pyrazole core and amino group can still act as hydrogen bond donors and acceptors, and the tert-butyl group can engage in hydrophobic interactions within the active site.

Table 2: Common Interaction Modes for Pyrazole Derivatives in Protein Active Sites

Interaction TypeDescriptionKey Molecular Features
Hydrogen BondingFormation of H-bonds between the ligand and protein residues.Pyrazole nitrogen atoms, amino group (NH2)
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein.tert-Butyl group, pyrazole ring
π-π StackingStacking interactions between the aromatic pyrazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).Pyrazole ring

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.govnih.gov These analyses correlate variations in the chemical structure of a series of compounds with changes in their biological activity.

SAR studies on pyrazole derivatives have provided valuable insights into how different substituents on the pyrazole ring affect their therapeutic potential. For example, an investigation into pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors explored various substitutions at the pyrazole core, including the introduction of a tert-butyl group. acs.org Such studies help to build a comprehensive picture of the structural requirements for potent activity, indicating which regions of the molecule are amenable to modification to enhance efficacy or selectivity. acs.org The N1-tert-butyl pyrazole moiety, in particular, has been incorporated into designs for novel anti-inflammatory agents. strath.ac.uk

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures.

For derivatives of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, DFT calculations have been employed to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. strath.ac.ukresearchgate.net These theoretical spectra often show strong correlations with experimental data obtained from synthesized compounds. strath.ac.ukresearchgate.net For example, the calculated vibrational frequencies for pyrazole-based Schiff bases, after appropriate scaling, align well with the experimental FT-IR spectra. researchgate.net

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results. semanticscholar.orgmdpi.com In several derivatives of the title compound, the proton at the C-4 position of the pyrazole ring is experimentally observed at a chemical shift (δ) around 5.4-6.0 ppm. semanticscholar.orgmdpi.com This upfield shift is consistent with the high electron density at this position predicted by theoretical calculations, providing a clear example of the validation of computational predictions through experimental spectroscopy. mdpi.com

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Derivative of the Title Compound Data is for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, a closely related structure. semanticscholar.org

NucleusExperimental Chemical Shift (δ, ppm)Notes
C(CH3)330.6Carbon atoms of the tert-butyl methyl groups
NCH334.8Carbon atom of the N-methyl group
C-488.7Carbon atom at position 4 of the pyrazole ring
CH=N159.1Carbon atom of the imine group

Exploration of Biological Activities of 5 Tert Butyl 1 Methyl 1h Pyrazol 3 Amine Derivatives in Pre Clinical Drug Discovery

General Overview of Pyrazole-Based Bioactive Scaffolds

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities. tandfonline.comnih.gov This heterocyclic scaffold is a constituent of numerous natural and synthetic compounds that have shown significant therapeutic potential in preclinical and clinical studies. tandfonline.comglobalresearchonline.net The versatility of the pyrazole ring allows for the synthesis of a myriad of derivatives, leading to a wide spectrum of biological applications. globalresearchonline.netmdpi.comjcchems.com

The significance of the pyrazole scaffold is underscored by its presence in several FDA-approved drugs. nih.govmdpi.com These include well-known medications such as the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and sildenafil for erectile dysfunction. nih.gov The number of drugs containing a pyrazole nucleus has seen a significant increase, with applications in treating various cancers, HIV, and pulmonary hypertension. tandfonline.com

The biological activities attributed to pyrazole derivatives are extensive and diverse. They have demonstrated potential as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antiviral, and enzyme inhibitory agents. globalresearchonline.netmdpi.comeurekaselect.commdpi.comnih.gov The ability of the pyrazole core to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of these compounds, making it a "privileged scaffold" in the quest for novel and more effective therapeutic agents. tandfonline.comnih.gov The 5-aminopyrazole derivatives, in particular, serve as crucial starting materials for synthesizing a variety of bioactive fused heterocyclic compounds. mdpi.com

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, Kinase Inhibitors)

Derivatives of the pyrazole scaffold have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the management of several diseases. Their ability to selectively target enzyme activity has made them attractive candidates for drug development.

α-Glucosidase and α-Amylase Inhibition:

Some pyrazole derivatives have been explored for their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, which can help in managing postprandial hyperglycemia.

Kinase Inhibition:

A significant area of research for pyrazole derivatives is in the field of oncology, specifically as kinase inhibitors. tandfonline.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several pyrazole-containing drugs are potent tyrosine kinase inhibitors (TKIs). nih.gov

For instance, Crizotinib and Ruxolitinib are important pyrazole-based anticancer drugs that function by inhibiting specific kinases involved in tumor growth and proliferation. globalresearchonline.net Similarly, Erdafitinib , which contains an N-methyl pyrazole moiety, targets the FGF receptor and is used to treat metastatic urothelial cancer. nih.govBaricitinib , another pyrazole derivative, is an inhibitor of Janus kinases and is used in the treatment of rheumatoid arthritis and other conditions. nih.gov The pyrazole core in these inhibitors often plays a crucial role in their binding to the ATP-binding pocket of the target kinase.

Table 1: Examples of Pyrazole-Based Kinase Inhibitors

DrugTarget Kinase(s)Therapeutic Use
CrizotinibALK, ROS1, METNon-small cell lung cancer
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia vera
ErdafitinibFGFRMetastatic urothelial cancer
BaricitinibJAK1, JAK2Rheumatoid arthritis, Alopecia

Receptor Binding Affinity Investigations

The pyrazole scaffold is a key component in many compounds designed to interact with specific biological receptors. The unique physicochemical properties of the pyrazole ring can enhance the binding affinity and selectivity of a drug for its target receptor. nih.gov

For example, the pyrazole ring can act as a bioisostere for an aryl group, which can improve the lipophilicity and solubility of a compound. nih.gov While the pyrazole ring itself may not always form direct interactions with the receptor, it can properly orient the other functional groups of the molecule to facilitate optimal binding within the receptor's pocket. nih.gov

Modulation of Cellular Pathways and Molecular Targets

The diverse biological activities of pyrazole derivatives stem from their ability to modulate a wide array of cellular pathways and interact with various molecular targets.

In the context of cancer, pyrazole derivatives have been shown to inhibit a range of targets beyond kinases, including Topoisomerase II, EGFR, IGF-1R, CDKs, and PI3K. globalresearchonline.net For instance, some pyrazole-containing compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Celecoxib , a well-known anti-inflammatory drug, is a selective COX-2 inhibitor. By blocking this enzyme, it reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Furthermore, some pyrazole derivatives have been found to act as antagonists for specific receptors, such as the androgen receptor, which is relevant in the treatment of prostate cancer. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. mdpi.comeurekaselect.commdpi.comnih.gov The incorporation of a pyrazole nucleus into a molecule can enhance its antimicrobial spectrum. nih.gov

Antibacterial Activity:

Numerous studies have reported the synthesis of pyrazole derivatives with potent antibacterial activity. globalresearchonline.net Some aniline-derived pyrazole compounds have shown selective activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). tandfonline.com For example, a series of trifluoromethyl phenyl-substituted pyrazole derivatives have demonstrated the ability to inhibit the growth and eradicate biofilms of S. aureus and Enterococcus faecalis. nih.gov

Antifungal Activity:

In addition to their antibacterial properties, pyrazole derivatives have also been investigated for their antifungal potential. mdpi.commdpi.comnih.gov Some novel pyrazole compounds have exhibited significant activity against various fungal strains. The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the emergence of drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Derivative TypeTarget Organism(s)Noted Activity
Aniline-derived pyrazolesMRSA, VRESelective activity against resistant strains tandfonline.com
Trifluoromethyl phenyl-substituted pyrazolesS. aureus, E. faecalisBiofilm inhibition and eradication nih.gov
3,5-bis(trifluoromethyl)phenyl-substituted pyrazolesDrug-resistant bacteriaPotent growth inhibitors nih.gov

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-established, with several compounds in this class being used clinically for these purposes. mdpi.comeurekaselect.com The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Celecoxib is a prime example of a pyrazole-containing drug that acts as a selective COX-2 inhibitor, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Other pyrazole derivatives that have been used for their analgesic and anti-inflammatory effects include Difenamizole and Lonazolac . nih.govmdpi.com

Research has also explored novel series of celecoxib derivatives, with some showing even higher in vivo anti-inflammatory activity than the parent drug. mdpi.com The analgesic activity of some pyrazole derivatives has also been demonstrated in preclinical models. mdpi.com

Anticancer Activity Studies in Cellular Models

The anticancer potential of pyrazole derivatives is a major focus of current research, with numerous studies demonstrating their efficacy in various cancer cell lines. mdpi.comeurekaselect.comglobalresearchonline.net The pyrazole scaffold is a key feature in several approved anticancer drugs and a multitude of investigational compounds. tandfonline.comnih.gov

The mechanisms by which pyrazole derivatives exert their anticancer effects are diverse. As previously mentioned, many act as kinase inhibitors, disrupting signaling pathways essential for cancer cell growth and survival. tandfonline.com Beyond kinase inhibition, pyrazole-containing compounds have been shown to induce apoptosis, inhibit cell proliferation, and target other crucial cellular components. globalresearchonline.net

For example, some novel pyrazole derivatives containing a lactam moiety have shown anti-proliferative effects against a panel of cancer cell lines, including those from breast cancer, head and neck cancer, glioblastoma, and cervical cancer.

Table 3: Examples of Anticancer Mechanisms of Pyrazole Derivatives

Mechanism of ActionExample Target(s)Consequence in Cancer Cells
Kinase InhibitionALK, JAK, FGFRInhibition of proliferation, survival, and angiogenesis
Topoisomerase II InhibitionTopoisomerase IIDNA damage and apoptosis
Tubulin Polymerization InhibitionTubulinMitotic arrest and cell death
Receptor AntagonismAndrogen ReceptorInhibition of hormone-dependent cancer growth

Neurochemical and Central Nervous System (CNS) Activity

While direct studies on the neurochemical and CNS activity of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine are not extensively documented in publicly available research, the broader class of pyrazole and pyrazoline derivatives has demonstrated significant potential in modulating CNS functions. The pyrazole scaffold is recognized as a biologically important heterocyclic structure with a wide range of activities, including neuroprotective properties. benthamdirect.comnih.govingentaconnect.com The treatment of neurological disorders remains a significant challenge in biomedical research, and the pyrazole nucleus has attracted the attention of medicinal chemists for the development of novel neuroprotective agents. benthamdirect.comnih.gov

Pyrazoline compounds, in particular, have been found to possess a broad spectrum of biological activities, including anticonvulsant, neuroprotective, and antidepressant effects. igmpublication.org A number of pyrazoline derivatives have been synthesized and evaluated for their CNS activities. igmpublication.org For instance, certain 1,3,5-pyrazoline derivatives have been investigated for their in vivo antidepressant activity and have shown a significant reduction in the duration of immobility in preclinical models. nih.govresearchgate.net These findings suggest that the pyrazoline scaffold has potential for the development of new antidepressant agents. nih.govresearchgate.net

Furthermore, the pyrazole scaffold has been a focus in the development of treatments for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov The versatility of the pyrazole ring allows for the synthesis of a diverse range of compounds that can be optimized for specific biological targets within the CNS. mdpi.comnih.gov Although specific data for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is limited, the established neuropharmacological profile of the broader pyrazole family suggests that its derivatives could be promising candidates for CNS drug discovery.

Table 1: Overview of Investigated CNS Activities of Pyrazole and Pyrazoline Derivatives

Compound Class Investigated CNS Activity Key Findings
Pyrazole Derivatives Neuroprotective Agents The pyrazole scaffold is a key area of research for developing novel molecules with neuroprotective effects to address neurological conditions with minimal adverse effects. benthamdirect.comnih.gov
Pyrazoline Derivatives Antidepressant Activity Certain synthesized 1,3,5-pyrazoline derivatives demonstrated significant antidepressant activity in in-vivo models, indicating their potential as new leads for antidepressant drug development. nih.govresearchgate.net
Pyrazoline Compounds Broad CNS Activities Pyrazoline compounds have been shown to possess a wide range of biological activities, including anticonvulsant and neuroprotective effects. igmpublication.org
Pyrazole-containing Molecules Therapeutics for Neurodegenerative Diseases There has been significant effort in the exploration of new pyrazole scaffolds for the development of therapeutic candidates for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov

Role as a Privileged Pharmacophore in Lead Compound Development

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This is due to its presence in a variety of approved drugs and its ability to serve as a versatile template for the development of new therapeutic agents. nih.govnih.gov Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. nih.gov The metabolic stability of pyrazole derivatives is a key factor contributing to their increased use in newly approved drugs. nih.gov

The 5-aminopyrazole moiety, which is a core component of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, is a particularly valuable building block for the synthesis of numerous bioactive compounds. mdpi.com These derivatives are utilized as starting materials for the creation of fused heterocyclic systems with a wide range of medicinal applications, such as anticancer agents and enzyme inhibitors. mdpi.com The versatility of 5-aminopyrazoles allows for the generation of diverse molecular libraries for lead compound identification.

Derivatives of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine have been synthesized to explore their potential in drug discovery. For example, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was efficiently synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net This demonstrates the utility of the parent compound as a scaffold for creating more complex molecules with potential therapeutic value. The synthesis of such derivatives is a critical step in the lead optimization process, aiming to enhance potency, selectivity, and pharmacokinetic properties. The adaptability of the 5-aminopyrazole core allows for systematic structural modifications to develop compounds with desired biological activities. mdpi.com

Table 2: The Pyrazole Scaffold in Drug Discovery and Development

Feature Description Examples of Application
Privileged Scaffold The pyrazole nucleus is a core structure in several approved drugs for various diseases. nih.gov Anticancer, anti-inflammatory, and antiviral medications. nih.gov
5-Aminopyrazole Core A versatile starting material for synthesizing a wide range of bioactive compounds, including fused heterocyclic systems. mdpi.com Development of antioxidants, anticancer agents, and enzyme inhibitors. mdpi.com
Lead Compound Development 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine serves as a building block for creating more complex molecules with potential therapeutic activities. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.comresearchgate.net
Metabolic Stability The pyrazole ring's stability is a significant factor in its prevalence in newly developed drugs. nih.gov Increased interest in pyrazole derivatives for novel drug design. nih.gov

Applications of 5 Tert Butyl 1 Methyl 1h Pyrazol 3 Amine in Diverse Scientific and Industrial Fields

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine serves as a crucial starting material and intermediate in the field of organic synthesis, enabling the construction of more complex heterocyclic structures. Its bifunctional nature, possessing both a nucleophilic amine group and a heterocyclic pyrazole (B372694) core, allows for a variety of chemical transformations.

Researchers have utilized this compound in condensation reactions with aldehydes and ketones to produce N-pyrazolyl imines. For instance, a one-pot, two-step synthesis involving the reaction of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine with p-methoxybenzaldehyde yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.comresearchgate.net. This process first forms an N-(5-pyrazolyl)imine intermediate, which is then reduced to the final N-heterocyclic amine product mdpi.comresearchgate.net.

Furthermore, this pyrazolamine is a key precursor in the synthesis of pyrazole-based benzenesulfonamides. Through a triethylamine-mediated sulfonamidation reaction with 4-methylbenzenesulfonyl chloride, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide can be efficiently synthesized researchgate.netmdpi.com. The resulting sulfonamide derivatives are of interest for their potential applications in medicinal chemistry.

The versatility of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine as a building block is highlighted by its use in creating diverse molecular scaffolds for the development of new pharmaceutical and agrochemical agents chemimpex.com.

Coordination Chemistry and Ligand Design for Metal Complexes

The pyrazole moiety within 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine makes it an excellent ligand for the formation of coordination complexes with a variety of metal ions nih.gov. The nitrogen atoms of the pyrazole ring can effectively donate their lone pair of electrons to a metal center, leading to the formation of stable metal complexes. The design of pyrazole-based ligands is a significant area of interest due to the diverse coordination geometries and structural nuclearity that can be achieved nih.gov.

Synthesis and Characterization of Pyrazolamine-Metal Complexes

While the broader class of pyrazole-based ligands has been extensively studied in coordination chemistry, specific research on the synthesis and characterization of metal complexes involving 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is an emerging area. The presence of the amine and tert-butyl groups on the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities and material properties. The synthesis of such complexes typically involves the reaction of the pyrazolamine with a suitable metal salt in an appropriate solvent.

Catalytic Applications of Metal-Pyrazolamine Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. Although specific catalytic applications of complexes derived from 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine are not extensively documented in the provided search results, the broader family of pyrazole-metal complexes is known to be active in reactions such as the synthesis of amino ethers and the sulfonation of aromatic hydrocarbons . The unique steric and electronic environment provided by the 5-(tert-butyl)-1-methyl-1H-pyrazol-3-amine ligand could lead to the development of catalysts with enhanced selectivity and efficiency.

Materials Science and Polymer Chemistry Applications

In the realm of materials science and polymer chemistry, 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine and its derivatives show promise for the development of advanced materials with tailored properties.

One notable application is its use as an electrolyte additive to enhance the performance of batteries and supercapacitors . The incorporation of this compound can potentially improve ionic conductivity and electrochemical stability.

Furthermore, it can be utilized as a flame retardant in polymers . When added to a polymer matrix, it can interfere with the combustion process, thereby improving the fire-resistant properties of the material. The compound is also explored for its role in creating polymers and coatings with improved thermal stability and mechanical properties, which are crucial for industries that require durable materials chemimpex.com.

Agrochemical Applications (e.g., Herbicides, Fungicides, Insecticides)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, and 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine serves as a valuable intermediate in the synthesis of new crop protection agents chemimpex.com. Its derivatives are investigated for their potential as herbicides, fungicides, and insecticides.

The compound is a key intermediate in the production of effective herbicides and fungicides chemimpex.com. For instance, a series of novel 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have been synthesized and shown to exhibit significant herbicidal activities nih.govnih.gov. Some of these compounds displayed excellent bleaching activity against green weeds, indicating their potential as effective herbicides nih.govnih.gov. The structural modifications enabled by using 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine as a starting material allow for the fine-tuning of the biological activity and selectivity of the final agrochemical product.

Chemo-sensing and Analytical Applications

The field of chemical sensing and analytical chemistry can also benefit from the unique properties of pyrazole derivatives. While specific applications of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine in chemosensing are not detailed in the provided search results, the broader class of pyrazole compounds is known to be utilized in the detection of cations and anions mdpi.com. The nitrogen atoms in the pyrazole ring can act as binding sites for specific ions, and modifications to the pyrazole structure can be made to enhance selectivity and sensitivity. This suggests a potential for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine to be developed into novel chemosensors for environmental or biological monitoring.

Other Emerging Industrial Uses (e.g., Electrolyte Additives, Flame Retardants)

Beyond its established roles, 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is gaining attention for its potential in advanced industrial applications. Its unique molecular structure, characteristic of the pyrazole family, opens up possibilities for its use as a performance-enhancing additive in specialized materials, notably in energy storage systems and fire-retardant formulations. The broader class of pyrazole derivatives is recognized for its versatility in material science, contributing to the development of new materials like conductive polymers. royal-chem.com

Electrolyte Additives

The compound 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine, also known as 5-Amino-3-tert-butyl-1-methylpyrazole (BuMePI), has been identified as a potential electrolyte additive to enhance the performance of batteries and supercapacitors. The use of pyrazole derivatives in electrolytes is an active area of research aimed at improving the safety, efficiency, and lifespan of energy storage devices. scirp.org

Furthermore, pyrazole additives have been shown to act as corrosion inhibitors and dendrite suppressors in aqueous zinc-ion batteries. nih.gov In one study, the inclusion of 0.2 wt% pyrazole in a gel electrolyte for a Zn/LiMn2O4 battery resulted in an 8% higher capacity retention after 500 charge-discharge cycles compared to the reference battery. nih.gov It also suppressed self-discharge, with a 20% lower open-circuit voltage loss after 24 hours. nih.gov While these findings pertain to the parent pyrazole or other derivatives, they highlight the potential mechanism through which 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine could confer similar benefits.

Table 1: Effects of Pyrazole Derivatives as Electrolyte Additives in Batteries

Performance Metric Observed Improvement with Pyrazole Derivatives Source
Capacity Retention 85% retention after 500 cycles (8% higher than reference) nih.gov
Self-Discharge 20% lower open-circuit voltage loss after 24 hours nih.gov
Corrosion/Dendrite Minimized corrosion and dendrite formation on Zn anode nih.gov
Stability Strong improvement of thermal and electrochemical stability

| Ionic Conductivity | Improved ionic conductivity | |

Flame Retardants

Another significant emerging application for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is its use as a flame retardant. The compound can be incorporated into polymers to enhance the material's resistance to fire. The nitrogen-rich structure of pyrazole derivatives is a key attribute for flame retardancy. When exposed to heat, nitrogen-containing compounds can release inert gases like nitrogen gas, which dilutes the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting combustion. They can also promote the formation of a stable char layer on the polymer's surface, which acts as a barrier to heat and mass transfer, further slowing the burning process. The development of effective and environmentally benign flame retardants is a critical area of material science, and pyrazole-based compounds represent a promising avenue of research.

Table 2: Summary of Emerging Industrial Applications

Application Area Function of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine Potential Benefit Source
Energy Storage Electrolyte Additive Improved battery and supercapacitor performance

| Polymer Science | Flame Retardant | Enhanced fire-retardant properties of materials | |

Q & A

Q. Q1. What are the common synthetic routes for 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine?

A1. The compound is typically synthesized via condensation reactions involving pyrazole precursors. For example:

  • Cyclization of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole derivatives with nucleophilic reagents (e.g., chloroacetyl chloride) in the presence of catalysts like triethylamine .
  • Multi-component reactions , such as the condensation of 5-methyl-1H-pyrazol-3-amine with aldehydes and arylisothiocyanates in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide), catalyzed by p-toluenesulfonic acid (p-TSA) .
    Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation and optimize solvent systems (e.g., ethanol or toluene) for regioselectivity .

Advanced Synthesis

Q. Q2. How can reaction yields be optimized when steric hindrance from the tert-butyl group impedes synthesis?

A2. Strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) enhance coupling efficiency in sterically crowded environments .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may reduce steric effects by stabilizing intermediates.
  • Temperature control : Gradual heating (e.g., 60–80°C) improves reaction kinetics without promoting decomposition .
    Note : Monitor byproducts via HPLC or LC-MS to identify competing pathways .

Basic Characterization

Q. Q3. Which spectroscopic methods are essential for structural confirmation of this compound?

A3. Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify tert-butyl (δ ~1.3 ppm for nine equivalent protons) and pyrazole ring protons (δ ~6–8 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX software .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 229.32 for C₁₄H₁₉N₃⁺) .

Advanced Characterization

Q. Q4. How can discrepancies between spectroscopic data and X-ray results be resolved?

A4. Potential causes and solutions:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes .
  • Polymorphism : Compare X-ray data with computational models (e.g., DFT) to identify preferred tautomers or isomers .
  • Crystal packing effects : Analyze hydrogen-bonding networks in the crystal lattice, which may distort bond angles observed in solution .

Basic Safety and Handling

Q. Q5. What safety protocols are critical when handling this compound?

A5. Refer to SDS guidelines:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal services .

Advanced Safety

Q. Q6. How can decomposition risks during storage be mitigated?

A6. Mitigation strategies:

  • Storage conditions : Store at –20°C under inert gas (e.g., argon) to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions if degradation is observed via TLC or HPLC .
  • Periodic analysis : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Basic Pharmacological Screening

Q. Q7. What assays are used to evaluate the biological activity of this compound?

A7. Common assays include:

  • Antibacterial screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative strains .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Pharmacological Analysis

Q. Q8. How should conflicting bioactivity data across studies be addressed?

A8. Consider:

  • Structural analogs : Compare activity with derivatives (e.g., 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine) to identify pharmacophores .
  • Assay conditions : Standardize parameters (e.g., pH, incubation time) to minimize variability .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis .

Basic Regulatory Compliance

Q. Q9. What regulatory guidelines apply to this compound in academic research?

A9. Key regulations:

  • Labelling : Follow GHS standards for hazard communication (e.g., "Warning H303+H313+H333") .
  • Documentation : Maintain records per REACH or OSHA guidelines for traceability .

Advanced Data Contradiction Analysis

Q. Q10. How can contradictory solubility data from different studies be reconciled?

A10. Investigate:

  • Solvent polarity : Use Hansen solubility parameters to rationalize differences in polar vs. nonpolar solvents .
  • pH dependence : Perform pH-solubility profiling (e.g., 1–14 range) to identify ionizable groups .
  • Polymorph screening : Test solubility of distinct crystal forms identified via X-ray .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.